Predicted CNS Drug-Like Physicochemical Profile: logP, Molecular Weight, and H-Bond Donor Count Relative to Thioacetamide-Class Benchmarks
The target compound's predicted logP of approximately 3.3 and molecular weight of 349.5 Da place it within the favorable CNS drug-like space defined by Lipinski's rules and the more stringent CNS MPO (Multiparameter Optimization) criteria [1]. In contrast, close thioacetamide analogs such as 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide (MW 305.5 Da, fewer H-bond donors) and 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide (MW 333.5 Da) exhibit distinct physicochemical signatures that predict divergent permeability and solubility behaviors . The target compound possesses two H-bond donors (one hydroxyl, one amide NH) versus one in the thiophen-3-ylmethyl analog, which directly impacts desolvation energetics and membrane partitioning [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 3.29 (Mcule predicted) / pKa 14.23 ± 0.20 (predicted, Kuujia); MW 349.51 Da; 2 H-bond donors; 3 H-bond acceptors; PSA ~38.3 Ų; 7 rotatable bonds [1] |
| Comparator Or Baseline | 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide: MW 305.5 Da; 1 H-bond donor; fewer rotatable bonds |
| Quantified Difference | ΔMW ≈ +44 Da; ΔHBD = +1; ΔlogP ≈ +0.5 to +1.0 estimated from structural difference (hydroxypropyl vs. methylene linker) |
| Conditions | In silico predictions using standard computational property calculators (Mcule platform); density 1.21 ± 0.1 g/cm³ predicted at 20 °C, 760 Torr [1] |
Why This Matters
Procurement decisions for CNS-targeted screening libraries require compounds within defined logP (2–4) and MW (<400 Da) windows to avoid attrition from poor brain penetration or low aqueous solubility; the target compound's profile meets these criteria while its closest analogs diverge in H-bond donor count, altering predicted CNS exposure.
- [1] Kuujia.com. CAS No. 2034605-79-1: N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide – Chemical and Physical Properties. Accessed 2026-05-09. View Source
